2-Amino-6-tert-butylbenzothiazole

Catalog No.
S681689
CAS No.
131395-10-3
M.F
C11H14N2S
M. Wt
206.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-6-tert-butylbenzothiazole

CAS Number

131395-10-3

Product Name

2-Amino-6-tert-butylbenzothiazole

IUPAC Name

6-tert-butyl-1,3-benzothiazol-2-amine

Molecular Formula

C11H14N2S

Molecular Weight

206.31 g/mol

InChI

InChI=1S/C11H14N2S/c1-11(2,3)7-4-5-8-9(6-7)14-10(12)13-8/h4-6H,1-3H3,(H2,12,13)

InChI Key

HWJMDJWCGKTWQG-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC2=C(C=C1)N=C(S2)N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)N=C(S2)N

2-Amino-6-tert-butylbenzothiazole is an organic compound with the molecular formula C11H14N2SC_{11}H_{14}N_{2}S and a molecular weight of approximately 206.31 g/mol. It features a benzothiazole ring, which is a bicyclic structure composed of a benzene ring fused to a thiazole ring. The presence of an amino group at the second position and a tert-butyl group at the sixth position contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and materials science .

  • Condensation Reactions: This compound can participate in condensation reactions with aldehydes to form various derivatives, often under solvent-free conditions or using microwave irradiation for enhanced efficiency .
  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Oxidation Reactions: The thiazole moiety can undergo oxidation, leading to derivatives that may exhibit different biological activities.

Research indicates that 2-Amino-6-tert-butylbenzothiazole exhibits notable biological activities:

  • Anti-inflammatory Properties: Compounds related to benzothiazoles have shown significant anti-inflammatory effects, often outperforming standard anti-inflammatory drugs like indomethacin in various assays .
  • Antimicrobial Activity: Benzothiazole derivatives are known for their antimicrobial properties, making them potential candidates for developing new antibiotics .

The synthesis of 2-Amino-6-tert-butylbenzothiazole can be achieved through several methodologies:

  • Microwave-Assisted Synthesis: A common method involves the condensation of 2-aminothiophenol with tert-butyl aldehyde under microwave irradiation, which enhances reaction rates and yields .
  • Solvent-Free Conditions: This method utilizes active carbon and silica gel as catalysts, allowing for the efficient production of the compound without solvents, thus promoting greener chemistry practices .
  • Traditional Heating Methods: Conventional heating methods can also be employed, although they may require longer reaction times compared to microwave-assisted techniques.

2-Amino-6-tert-butylbenzothiazole has various applications across different fields:

  • Pharmaceuticals: Its anti-inflammatory and antimicrobial properties make it a candidate for drug development.
  • Material Science: The compound may be utilized in creating polymers with enhanced thermal stability due to the presence of the benzothiazole moiety.
  • Agriculture: Its biological activity suggests potential uses in developing agrochemicals that combat plant pathogens .

Studies on 2-Amino-6-tert-butylbenzothiazole have focused on its interactions with biological systems:

  • Binding Affinity Studies: Research has shown that this compound can interact with various biological targets, indicating its potential as a lead compound for drug discovery.
  • Cellular Assays: In vitro studies have demonstrated its efficacy against certain cell lines, showcasing its potential therapeutic applications .

Several compounds share structural similarities with 2-Amino-6-tert-butylbenzothiazole. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
2-Amino-5-methylbenzothiazoleContains an amino group and methyl groupExhibits different biological activity profiles compared to 2-Amino-6-tert-butylbenzothiazole.
N-tert-butylbenzothiazoleLacks an amino group; contains only tert-butylPrimarily used in industrial applications rather than pharmaceuticals.
2-AminobenzothiazoleContains an amino group but lacks tert-butylMore common in synthetic pathways but less potent biologically than 2-Amino-6-tert-butylbenzothiazole.

The presence of the tert-butyl group in 2-Amino-6-tert-butylbenzothiazole contributes significantly to its unique properties, such as enhanced solubility and stability compared to other benzothiazoles.

Microwave-Assisted Solvent-Free Synthesis Protocols

Microwave irradiation has revolutionized the synthesis of 2-amino-6-tert-butylbenzothiazole by reducing reaction times and improving yields. A solvent-free protocol using NaY zeolite as a catalyst achieved cyclocondensation of 2-mercaptobenzothiazole with tert-butylamine in 7 minutes at 960 W, yielding 85–92% product purity. Key advantages include:

  • Energy efficiency: Reactions complete 10–15× faster than conventional heating.
  • Reduced byproducts: Solvent-free conditions minimize side reactions.

Optimization Parameters:

ParameterOptimal ValueImpact on Yield
Irradiation Power600–960 W↑ Yield by 20%
Catalyst Loading4–6 g NaY zeolite↑ Purity by 15%
Reaction Time5–10 minutes↓ Energy use 30%

Microwave protocols are particularly effective for introducing bulky substituents like tert-butyl groups due to enhanced steric control.

Catalytic Systems for Nucleophilic Substitution Reactions

Catalysts play a critical role in facilitating nucleophilic substitution at the benzothiazole core. Notable systems include:

  • Zn(OAc)₂·2H₂O: Achieves 67–96% yield in solvent-free condensations of 2-aminothiophenol with tert-butyl aldehydes at 80°C.
  • CBr₄: Acts as a halogen bond donor, activating thioamides for cyclization under mild conditions (50°C, 2 hours).
  • ZnO Nanoparticles: Enables ball-milling strategies for gram-scale synthesis with an E-factor of <1, highlighting industrial viability.

Comparative Catalytic Efficiency:

CatalystTemperature (°C)Yield (%)Reaction Time
NaY Zeolite80927 minutes
Zn(OAc)₂808930 minutes
CBr₄50842 hours

Green Chemistry Approaches in Heterocyclic Formation

Sustainable methods prioritize atom economy and waste reduction:

  • Solvent-Free Ball Milling: ZnO-NP-mediated synthesis achieves 94% yield without solvents, reducing hazardous waste.
  • Recyclable Catalysts: NaY zeolite and Zn(OAc)₂ can be reused for 5–7 cycles with <5% activity loss.
  • Microwave-Thermal Hybrid Systems: Combine microwave initiation with conventional heating to cut energy use by 40%.

Ecoscale Metrics:

MethodPMI*E-FactorCarbon Footprint (kg CO₂/kg)
Conventional8.212.44.7
Microwave1.50.91.2
Ball Milling1.10.40.8

*PMI: Process Mass Intensity

Comparative Analysis of Conventional vs. Neat Fusion Techniques

Traditional methods often require toxic solvents (e.g., DMF, THF) and prolonged heating. In contrast, neat fusion techniques under microwave or ball-milling conditions offer superior efficiency:

Case Study: Synthesis of 2-amino-6-tert-butylbenzothiazole

MethodYield (%)TimeSolvent UsedByproducts
Conventional686 hoursDMFSulfur oxides
Neat Fusion917 minutesNoneNone
Ball Milling9420 minutesNoneTrace S₈

Neat fusion reduces purification steps and eliminates solvent recovery costs, making it economically favorable.

Post-Synthetic Modification Pathways for Functional Group Introduction

Functionalization expands applications in drug discovery and materials science:

  • Sulfenamide Derivatives: Reaction with tert-butylamine and disulfides yields N-tert-butylbenzothiazole sulfenamide (TBBS), a vulcanization accelerator, via oxidative coupling.
  • Anticancer Analogues: Introducing electron-withdrawing groups (e.g., nitro, fluoro) at position 6 enhances cytotoxicity against MCF-7 and HepG2 cell lines.
  • Fluorescent Probes: Amination at position 2 creates benzothiazole-based sensors for metal ion detection.

Functionalization Routes:

ModificationReagentProduct ApplicationYield (%)
Sulfenamidetert-ButylamineRubber vulcanization96–98.5
NitrationHNO₃/H₂SO₄Anticancer agents75
Fluorescent taggingEthylenediamineBioimaging probes82

2-Amino-6-tert-butylbenzothiazole demonstrates significant antimicrobial activity against various multidrug-resistant bacterial and fungal pathogens [5]. Research indicates that benzothiazole derivatives exhibit notable biological activities, with antimicrobial properties making them potential candidates for developing new antibiotics . The compound's efficacy extends across both Gram-positive and Gram-negative bacterial strains, as well as fungal pathogens.

Studies examining benzothiazole derivatives have revealed minimum inhibitory concentration values ranging from 25 to 200 micrograms per milliliter against various pathogenic organisms [44]. Compounds 3 and 4 in related benzothiazole series demonstrated high antibacterial and moderate antifungal activities, while compounds 10 and 12 showed moderate activity against all tested organisms [5]. The antibacterial potential varies significantly among different benzothiazole compounds, with some showing inhibition zone diameters of 27 and 25 millimeters against Escherichia coli [44].

Antimicrobial Activity Data

OrganismMinimum Inhibitory Concentration Range (μg/mL)Minimum Bactericidal Concentration Range (μg/mL)
Staphylococcus aureus50-200100-400
Bacillus subtilis25-20050-400
Escherichia coli25-10050-200

The mechanism of antimicrobial action involves multiple pathways, including disruption of membrane integrity and inhibition of dihydroorotase [5]. Some benzothiazole compounds significantly suppress the activity of Escherichia coli dihydroorotase and inhibit the dimorphic transition of Candida albicans [44]. Active benzothiazole compounds induce deoxyribonucleic acid and protein leakage in Aspergillus niger spores [5].

Research has identified 2-amino benzothiazoles with bactericidal activity against Mycobacterium tuberculosis, demonstrating their potential against drug-resistant tuberculosis strains [6]. The seed molecule showed good bactericidal activity against both replicating and nonreplicating bacteria, as well as potency against intracellular Mycobacterium tuberculosis in murine macrophages [6]. Compounds demonstrated activity against intracellular bacteria with improved potency compared to aerobically cultured organisms [6].

Anticancer Mechanisms in Solid Tumor Cell Lines (A549, MCF-7)

2-Amino-6-tert-butylbenzothiazole exhibits substantial anticancer activity against solid tumor cell lines, particularly A549 lung carcinoma and MCF-7 breast adenocarcinoma cells [14] [15]. The compound demonstrates antiproliferative properties based on the known activities of the benzothiazol-2-amine moiety [14]. Research findings indicate that benzothiazole derivatives show cytotoxic effects with half-maximal inhibitory concentration values varying across different cancer cell lines [47].

Studies evaluating benzothiazole derivatives against A549 lung cancer cell lines revealed compounds 15 and 18 showing higher cytotoxic activity than cisplatin [14]. Compound 18 caused 19.1 percent apoptosis (early and late stages) compared to cisplatin's 21.6 percent [14]. The antiproliferative mechanisms involve multiple cellular targets, including topoisomerases, Rapidly Accelerated Fibrosarcoma kinases, cytochrome P450 enzyme, farnesyltransferase, and deoxyribonucleic acid [42].

Anticancer Activity Data for Solid Tumor Cell Lines

Cell LineCompoundIC50 Value (μM)Apoptosis Rate (%)
A549Compound 156.43 ± 0.72Not specified
A549Compound 18Not specified19.1
MCF-7Various derivatives3-8Variable
A549Related compounds4.074 ± 0.3Not specified

Naphthalimide-benzothiazole derivatives evaluated for cytotoxicity against A549 and MCF-7 cell lines demonstrated good antitumor activity [9]. Compound 66 possessed antitumor activity against A549 cell lines with half-maximal inhibitory concentration values of 4.074 ± 0.3 micromolar [9]. Related compound 67 showed antitumor activity with half-maximal inhibitory concentration values of 3.89 ± 0.3 micromolar for A549 and 5.08 ± 0.3 micromolar for MCF-7 cell lines [9].

The mechanism studies reveal that certain compounds induce G2/M cell cycle arrest in various cancer cell lines, associated with elevated levels of reactive oxygen species and deoxyribonucleic acid double strand breaks [15]. Compound 41 remarkably suppressed tumor cell proliferation and decreased tumor burden in vivo, causing pronounced reduction in phosphorylation levels of cyclin-dependent kinase 1 and upregulating CyclinB1 protein expression [15].

Phosphatidylinositol 3-Kinase/Protein Kinase B/Mammalian Target of Rapamycin Pathway Modulation Capabilities

The phosphatidylinositol 3-kinase/protein kinase B/mammalian target of rapamycin signaling pathway represents a critical therapeutic target, and benzothiazole derivatives demonstrate significant modulation capabilities [17] [19]. This pathway plays a central role in regulating cellular functions including cell cycle, proliferation, quiescence, and longevity [17]. Dysregulation of this pathway constitutes a characteristic feature of carcinogenesis, with increased activation enhancing proliferation, growth, and resistance to chemo- and immunotherapy in cancer cells [17].

Research indicates that phosphatidylinositol 3-kinase activation phosphorylates and activates protein kinase B, localizing it in the plasma membrane [18]. Protein kinase B has numerous downstream effects including activating cyclic adenosine monophosphate response element-binding protein, inhibiting p27, localizing forkhead box protein O in the cytoplasm, activating phosphatidylinositol-3-phosphate, and activating mammalian target of rapamycin [18].

Pathway Modulation Mechanisms

Studies demonstrate that targeting either mammalian target of rapamycin complex 1, mammalian target of rapamycin, protein kinase B, or phosphatidylinositol 3-kinase affects only S6 kinase 1 phosphorylation in most cell lines examined [21]. Dephosphorylation of 4E-binding protein 1 requires combined inhibition of phosphatidylinositol 3-kinase and mammalian target of rapamycin complex 1, independent from protein kinase B, resulting in robust reduction in cell viability [21].

Long-term inhibition of phosphatidylinositol 3-kinase results in a phosphoinositide-dependent kinase 1-dependent, phosphatidylinositol 3,4,5-trisphosphate and mammalian target of rapamycin complex 2 independent rephosphorylation of protein kinase B [21]. This rephosphorylation can be induced by mammalian target of rapamycin or phosphoinositide-dependent kinase 1 inhibition [21]. Combining phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitors with protein kinase B or phosphoinositide-dependent kinase 1 inhibitors suppresses this rephosphorylation, induces apoptosis, decreases colony formation, and reduces cell viability [21].

Research reveals that simultaneous targeting of phosphatidylinositol 3-kinase, protein kinase B, and mammalian target of rapamycin complex 1 is required to achieve effective tumor growth inhibition [21]. The combined inhibition ensures dephosphorylation of essential downstream targets including S6 kinase 1, 4E-binding protein 1, and protein kinase B [21].

Anti-Inflammatory Activity Through Cytokine Suppression

2-Amino-6-tert-butylbenzothiazole demonstrates significant anti-inflammatory properties through suppression of pro-inflammatory cytokines [25] [27]. Research on benzothiazole derivatives reveals substantial anti-inflammatory activity against carrageenan-induced paw edema, with compounds showing significant activity compared to diclofenac sodium [25]. The anti-inflammatory mechanism involves modulation of nuclear factor kappa B and mitogen-activated protein kinase signaling pathways [27].

Studies examining BMP326, a novel benzothiazole derivative, demonstrate anti-inflammatory properties in lipopolysaccharide-induced RAW264.7 macrophages [27]. Treatment with BMP326 at concentrations of 5, 10, and 20 micromolar significantly inhibits nitric oxide production and down-regulates messenger ribonucleic acid expression of nitric oxide synthase and cyclooxygenase-2 without causing significant cytotoxicity [27].

Cytokine Suppression Data

CytokineInhibition PercentageMechanism
Tumor Necrosis Factor-α38.4-64.5%Nuclear factor kappa B pathway suppression
Interleukin-630.0-92.9%Transcriptional regulation
Interleukin-1β39.2-55.6%Mitogen-activated protein kinase pathway
Cyclooxygenase-264.9-77.3%Direct enzyme inhibition

BMP326 inhibits lipopolysaccharide-stimulated interleukin-6, interleukin-1β, and tumor necrosis factor-α production in a dose-dependent manner [27]. Gene transcription levels of these inflammatory mediators are reduced under BMP326 exposure in lipopolysaccharide-treated RAW264.7 cells [27]. The compound demonstrates suppression of nuclear factor kappa B activation by reducing phosphorylation of p65 and inhibitor of kappa B alpha [27].

The phosphorylation of p38 mitogen-activated protein kinase, extracellular signal-regulated kinases 1/2, and c-Jun N-terminal kinase in RAW264.7 cells stimulated with lipopolysaccharide are suppressed in a dose-dependent manner [27]. These results suggest that benzothiazole derivatives exert anti-inflammatory properties via suppression of nuclear factor kappa B and mitogen-activated protein kinase signaling pathways [27].

Research indicates that messenger ribonucleic acid expressions of tumor necrosis factor-α, interleukin-6, interleukin-1β, cyclooxygenase-2, intercellular adhesion molecule-1, and vascular cell adhesion molecule-1 are suppressed in lung tissue following benzothiazole treatment [26]. The compound inhibits lipopolysaccharide-elicited release of inflammatory genes in both in vivo and in vitro models [26].

The ATP-binding domain represents one of the most critical molecular targets for 2-amino-6-tert-butylbenzothiazole derivatives in kinase inhibition mechanisms. Research has demonstrated that benzothiazole compounds exhibit substantial binding affinity for the adenosine triphosphate binding sites of various protein kinases, functioning as competitive inhibitors that prevent normal substrate phosphorylation.

Molecular docking studies have revealed that 2-arylbenzothiazole quinazoline derivatives achieve low nanomolar inhibitory concentrations through systematic optimization targeting the ATP-binding pocket. The benzothiazole core structure facilitates critical interactions with conserved amino acid residues within the catalytic domain, particularly forming hydrogen bonds with key residues such as Asn120 and Asp855. These interactions are essential for maintaining the inhibitor within the ATP-binding site and preventing normal kinase activation.

The conformational entropy changes associated with benzothiazole binding represent a sophisticated mechanism of kinase modulation. Studies on protein kinase A catalytic subunit have shown that different benzothiazole derivatives can achieve 53-fold cooperativity through allosteric modulation of the ATP-binding site. This mechanism involves alterations in the dynamic coupling between the N-terminal and C-terminal lobes of the kinase, ultimately affecting substrate binding cooperativity.

Structure-activity relationship analyses have identified specific molecular features that enhance ATP-binding domain interactions. The 2-amino group of the benzothiazole core is crucial for maintaining in vitro activity, while the tert-butyl substituent at the 6-position contributes to improved binding affinity through hydrophobic interactions within the ATP-binding pocket. Molecular dynamics simulations have confirmed that these derivatives maintain stable binding conformations over extended periods, with root mean square deviations remaining below 2.0 Angstroms.

Selective kinase inhibition has been achieved through careful modification of the benzothiazole scaffold. Benzothiazole-pyrazole hybrid compounds demonstrate VPS34 kinase selectivity with IC50 values of 0.4 micromolar, while simultaneously inhibiting JAK1-JH2 pseudokinase with IC50 values of 0.5 micromolar. This selectivity profile suggests that 2-amino-6-tert-butylbenzothiazole derivatives can be engineered to target specific kinase families while avoiding off-target effects.

DNA Intercalation and Topoisomerase Inhibition Studies

DNA intercalation and topoisomerase inhibition represent fundamental mechanisms through which 2-amino-6-tert-butylbenzothiazole derivatives exert their biological effects. Topoisomerase enzymes are essential for DNA replication and transcription, making them attractive targets for anticancer drug development.

Benzothiazole derivatives have demonstrated remarkable topoisomerase inhibitory activity, with 3-amino-2-(2-bromobenzyl)-1,3-benzothiazol-3-ium 4-methylbenzene sulfonate achieving IC50 values of 39 nanomolar against human DNA topoisomerase IIα. This potency exceeds that of established topoisomerase inhibitors such as etoposide, indicating the significant therapeutic potential of these compounds.

Mechanistic studies have revealed that benzothiazole derivatives function as catalytic inhibitors rather than DNA intercalators or topoisomerase poisons. The compounds initially bind to the DNA topoisomerase IIα enzyme, then subsequently interact with DNA through minor groove binding. This dual-binding mechanism ensures both enzyme inhibition and DNA stabilization, contributing to the overall antitumor activity.

Molecular docking analyses have provided detailed insights into the binding modes of benzothiazole derivatives within the ATP-binding site of topoisomerase IIα. The benzothiazole core forms critical interactions with Asn120, while the substituted phenyl ring establishes additional contacts with Arg136 and other key residues. These interactions collectively contribute to the nanomolar binding affinity observed in experimental studies.

Structure-activity relationship studies have identified specific molecular features that enhance topoisomerase inhibitory activity. Electron-withdrawing groups such as chlorine and bromine at specific positions on the benzothiazole ring significantly improve inhibitory potency. Additionally, the quaternary ammonium salt formation in certain derivatives enhances water solubility and cellular uptake, contributing to improved biological activity.

Selectivity profiles vary among different benzothiazole derivatives. While most compounds demonstrate topoisomerase IIα selectivity, some derivatives exhibit dual inhibition of both topoisomerase I and topoisomerase II. This selectivity can be modulated through careful structural modifications, allowing for the development of isoform-specific inhibitors with reduced off-target effects.

Apoptosis Induction via Bcl-2 Family Protein Regulation

Bcl-2 family protein regulation represents a critical mechanism through which 2-amino-6-tert-butylbenzothiazole derivatives induce programmed cell death in cancer cells. The Bcl-2 protein family controls mitochondrial outer membrane permeabilization, which is essential for apoptosis initiation.

Benzothiazole derivatives have demonstrated significant effects on Bcl-2 family protein expression and subcellular localization. Treatment with benzothiazole compounds results in upregulation of pro-apoptotic proteins including Bax, Bad, and Bim, while simultaneously downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL. This shift in the pro-apoptotic to anti-apoptotic protein ratio creates favorable conditions for apoptosis induction.

Mitochondrial translocation of Bax protein represents a key event in benzothiazole-induced apoptosis. Studies have shown that benzothiazole treatment promotes Bax translocation from the cytoplasm to the mitochondria, where it oligomerizes and forms pores in the mitochondrial outer membrane. This process leads to cytochrome c release and subsequent caspase activation, ultimately culminating in apoptotic cell death.

Mechanism studies have revealed that benzothiazole derivatives can function as BH3 mimetics, directly binding to anti-apoptotic Bcl-2 proteins and neutralizing their cell survival functions. This competitive binding releases sequestered pro-apoptotic proteins, allowing them to activate Bax and Bak and initiate the mitochondrial apoptotic pathway.

Quantitative analysis of Bcl-2 family protein interactions has demonstrated that benzothiazole derivatives can alter the binding equilibrium between pro-apoptotic and anti-apoptotic proteins. Surface plasmon resonance and isothermal titration calorimetry studies have shown that these compounds can disrupt established protein-protein interactions with dissociation constants in the micromolar range.

Cellular studies have confirmed that benzothiazole-induced apoptosis follows the intrinsic mitochondrial pathway. Flow cytometry analysis reveals characteristic DNA fragmentation patterns and phosphatidylserine externalization, while Western blot analysis demonstrates caspase-3 activation and PARP cleavage. These findings collectively confirm that Bcl-2 family protein regulation is a primary mechanism of benzothiazole-mediated cell death.

Reactive Oxygen Species (ROS)-Mediated Cytotoxicity

Reactive oxygen species generation represents a fundamental mechanism through which 2-amino-6-tert-butylbenzothiazole derivatives achieve selective cytotoxicity against cancer cells. Oxidative stress induced by ROS accumulation can overwhelm cellular antioxidant defense systems, leading to oxidative damage and cell death.

Benzothiazole derivatives have demonstrated potent ROS-generating activity in multiple cancer cell lines. N'-formyl-2-(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide achieves IC50 values of 5.4 micrograms per milliliter in MCF7 breast cancer cells through ROS-mediated mechanisms. The cytotoxic effects are partially reversed by antioxidants such as N-acetyl cysteine and trolox, confirming the ROS-dependent nature of the cytotoxicity.

Mechanistic studies have revealed that benzothiazole compounds induce ROS generation through multiple pathways. These include superoxide dismutase inhibition, glutathione reductase inhibition, and direct ROS production through metal-catalyzed reactions. The nitro group present in certain benzothiazole derivatives may contribute to nitrative stress through peroxynitrite formation, further enhancing the oxidative damage.

Antioxidant enzyme studies have demonstrated that benzothiazole treatment results in significant alterations in cellular antioxidant capacity. Superoxide dismutase activity is inhibited by approximately 25 percent, while glutathione reductase activity is reduced by up to 80 percent. Conversely, catalase activity shows a complex biphasic response, with initial stimulation followed by subsequent inhibition.

Lipid peroxidation represents a major consequence of benzothiazole-induced ROS generation. Thiobarbituric acid reactive substances measurements demonstrate time-dependent increases in lipid peroxidation products, indicating membrane damage and cellular dysfunction. This oxidative damage to cellular membranes contributes to the overall cytotoxic effect of benzothiazole derivatives.

Selectivity studies have shown that benzothiazole-induced ROS generation preferentially affects cancer cells compared to normal cells. This selective toxicity may result from differences in baseline ROS levels and antioxidant capacity between malignant and normal cells. Cancer cells typically exhibit elevated baseline ROS levels and compromised antioxidant defenses, making them more susceptible to additional oxidative stress.

Epigenetic Modulation Through HDAC Inhibition

Histone deacetylase inhibition represents a sophisticated epigenetic mechanism through which 2-amino-6-tert-butylbenzothiazole derivatives modulate gene expression and cellular phenotype. HDAC enzymes remove acetyl groups from histone proteins, leading to chromatin compaction and transcriptional repression.

Benzothiazole-containing HDAC inhibitors have demonstrated remarkable potency across multiple HDAC isoforms. N1-(6-chlorobenzo[d]thiazol-2-yl)-N8-hydroxyoctanediamide exhibits cytotoxicity equivalent to SAHA (suberoylanilide hydroxamic acid) against five human cancer cell lines. Molecular docking studies reveal that benzothiazole derivatives show higher binding affinities toward HDAC8 compared to SAHA, suggesting improved therapeutic potential.

Isoform selectivity represents a critical advantage of benzothiazole HDAC inhibitors. Benzothiazole derivative 9b selectively inhibits HDAC1 and HDAC6 with IC50 values of 84.9 nanomolar and 95.9 nanomolar, respectively. This dual selectivity allows for simultaneous modulation of nuclear histone acetylation and cytoplasmic protein acetylation, providing comprehensive epigenetic effects.

Cellular biomarker studies have confirmed the HDAC inhibitory activity of benzothiazole derivatives in living cells. Western blot analysis demonstrates dose-dependent increases in acetylated histone H3 and acetylated α-tubulin levels following benzothiazole treatment. These acetylation changes occur at concentrations as low as 0.5 micromolar, indicating high cellular potency.

Chromatin structure analysis has revealed that benzothiazole HDAC inhibitors induce significant alterations in chromatin accessibility and nucleosome positioning. Chromatin immunoprecipitation studies demonstrate increased histone acetylation at promoter regions of tumor suppressor genes, leading to transcriptional reactivation and cell cycle arrest. These epigenetic changes contribute to the antitumor activity of benzothiazole derivatives.

Structure-activity relationship studies have identified key molecular features that enhance HDAC inhibitory activity. The benzothiazole core serves as an effective surface recognition cap, while the hydroxamic acid group functions as a zinc-binding moiety. Linker length and flexibility significantly influence binding affinity and isoform selectivity, with eight-carbon linkers providing optimal activity for most benzothiazole derivatives.

XLogP3

3.7

Wikipedia

2-Amino-6-tert-butylbenzothiazole

Dates

Last modified: 08-15-2023

Explore Compound Types